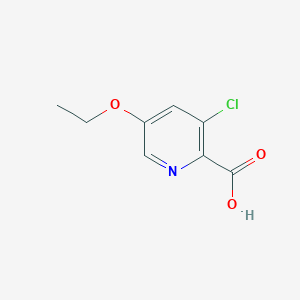

3-chloro-5-ethoxypyridine-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

3-chloro-5-ethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-5-3-6(9)7(8(11)12)10-4-5/h3-4H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOUFNVFLFOCSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(N=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-chloro-5-ethoxypyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with ethanol in the presence of a suitable catalyst to introduce the ethoxy group at the 5-position . The reaction conditions typically include refluxing the reactants in an appropriate solvent, such as toluene or ethanol, for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

3-chloro-5-ethoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

3-chloro-5-ethoxypyridine-2-carboxylic acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-chloro-5-ethoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and functional groups . For example, the presence of the carboxylic acid group allows it to form hydrogen bonds with target proteins, influencing their activity . The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 3-chloro-5-ethoxypyridine-2-carboxylic acid with analogous pyridine derivatives, highlighting substituent effects on molecular properties and applications:

Key Observations:

Substituent Effects on Polarity :

- The carboxylic acid group (COOH) at C2 enhances hydrophilicity and hydrogen-bonding capacity, critical for binding in biological targets .

- Ethoxy (OCH₂CH₃) and trifluoromethyl (CF₃) groups balance polarity and lipophilicity, influencing bioavailability .

Reactivity and Synthetic Utility :

- Chlorine at C3 or C5 facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) for further derivatization .

- Ester derivatives (e.g., ethyl or acetyloxy) are common intermediates for protecting carboxylic acids during synthesis .

Thermal and Spectral Properties :

Actividad Biológica

3-Chloro-5-ethoxypyridine-2-carboxylic acid (CECA) is an organic compound with a unique structure that includes a pyridine ring substituted with a chloro group at the 3-position, an ethoxy group at the 5-position, and a carboxylic acid group at the 2-position. This compound has garnered attention in various fields, including agriculture and pharmaceuticals, due to its potential biological activities such as antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of CECA is C_8H_8ClNO_2, with a molar mass of 229.62 g/mol. It appears as a yellow solid and is classified as an irritant. The unique substitution pattern on the pyridine ring influences its reactivity and biological properties compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C_8H_8ClNO_2 |

| Molar Mass | 229.62 g/mol |

| Appearance | Yellow solid |

| Classification | Irritant |

Synthesis Methods

Several synthetic routes have been reported for the preparation of CECA, including chlorination of 5-ethoxypyridine using chlorinating agents like phosphorus pentachloride or thionyl chloride. These methods allow for the efficient production of CECA while minimizing side reactions.

Antimicrobial Properties

CECA has been studied for its antimicrobial activity. Research indicates that compounds containing pyridine rings often exhibit significant antibacterial and antifungal properties. The presence of the ethoxy group and the carboxylic acid moiety may enhance its interaction with microbial targets, although specific mechanisms remain to be fully elucidated.

Anticancer Potential

Recent studies have highlighted the potential of CECA in anticancer applications. The compound's structure suggests it may interfere with cellular processes involved in cancer proliferation. For instance, similar pyridine derivatives have shown effectiveness in inhibiting tubulin polymerization, which is crucial for mitosis in cancer cells.

A case study involving a series of pyridine derivatives demonstrated that modifications to the structure significantly affected their cytotoxicity against various cancer cell lines. CECA's unique substituents may provide a pathway for developing new anticancer agents.

The precise mechanism by which CECA exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.

- Disruption of Cell Membrane Integrity : The interaction between the ethoxy group and cellular membranes could lead to increased permeability and subsequent cell death.

- Induction of Apoptosis : Evidence suggests that CECA may trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridine derivatives, including CECA, against Gram-positive and Gram-negative bacteria. Results indicated that CECA exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : In vitro assays demonstrated that CECA could reduce cell viability in breast cancer cell lines by inducing apoptosis. The compound was found to lower the expression of anti-apoptotic proteins while increasing pro-apoptotic signals.

Q & A

Q. What are the common synthetic routes for 3-chloro-5-ethoxypyridine-2-carboxylic acid?

The compound can be synthesized via condensation of substituted pyridine precursors followed by cyclization and functional group modifications. Typical steps involve palladium- or copper-catalyzed coupling reactions, with solvents such as dimethylformamide (DMF) or toluene under controlled temperatures. Post-synthesis purification often employs recrystallization or column chromatography .

Q. Which spectroscopic and structural characterization methods are recommended for this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy are essential for functional group identification. Mass spectrometry (MS) confirms molecular weight. For definitive structural confirmation, single-crystal X-ray diffraction (SCXRD) is recommended, with refinement using programs like SHELXL to resolve bond lengths and angles (#user-content-evidence-12) (#user-content-evidence-1).

Q. What safety protocols are critical during handling?

Avoid exposure to heat or ignition sources (P210), ensure proper ventilation, and use personal protective equipment (PPE) including gloves and lab coats. Refer to safety data sheets (SDS) for compound-specific hazards, such as reactivity with strong oxidizers (#user-content-evidence-3)(#user-content-evidence-9).

Q. How can impurities be removed during purification?

Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or gradient elution in column chromatography (silica gel, ethyl acetate/hexane systems) effectively isolates the target compound. Monitor purity via HPLC or TLC (#user-content-evidence-13).

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., anomalous bond lengths) be resolved?

Use SHELX-based refinement (SHELXL) to iteratively adjust structural parameters. Cross-validate with density functional theory (DFT) calculations or neutron diffraction data. Check for overlooked disorder or twinning in the crystal lattice (#user-content-evidence-1)(#user-content-evidence-12).

Q. What strategies mitigate low yields in multi-step syntheses?

Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and reaction time. Replace traditional heating with microwave-assisted synthesis to enhance reaction efficiency. Solvent screening (e.g., switching from toluene to acetonitrile) may improve intermediate stability (#user-content-evidence-13).

Q. How do intermolecular interactions influence the compound’s solid-state properties?

Analyze hydrogen bonding (N–H⋯N/O) and halogen interactions (Cl⋯Cl) via SCXRD. Use Mercury software to visualize packing diagrams and quantify interaction energies. Such interactions can impact solubility and melting point (#user-content-evidence-12).

Q. What computational methods predict reactivity in derivatization reactions?

Employ density functional theory (DFT) to model electrophilic aromatic substitution at the pyridine ring. Fukui indices identify nucleophilic/electrophilic sites, while molecular docking predicts bioactivity in target applications (e.g., enzyme inhibition) (#user-content-evidence-11)(#user-content-evidence-14).

Q. How can reaction scalability be achieved without compromising yield?

Transition from batch to flow chemistry for precise temperature and mixing control. Use in-line FTIR or Raman spectroscopy to monitor intermediate formation. Scale-up trials should prioritize solvent recovery and catalyst recyclability (#user-content-evidence-13).

Data Analysis and Contradiction Resolution

Q. How to address discrepancies between theoretical and experimental spectral data?

Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃ in NMR) and tautomeric equilibria. Compare computed spectra (Gaussian, ORCA) with experimental results, adjusting for solvation models (PCM or SMD) (#user-content-evidence-11)(#user-content-evidence-12).

Q. What statistical approaches validate reproducibility in synthetic batches?

Apply ANOVA to assess inter-batch variability. Use control charts (e.g., X-bar/R) to track critical parameters like reaction temperature or pH. Outliers may indicate unoptimized quenching or workup steps (#user-content-evidence-14).

Methodological Best Practices

Q. What criteria define reliable literature sources for experimental protocols?

Prioritize peer-reviewed journals (e.g., Acta Crystallographica, Organic Letters) and databases like PubChem. Avoid non-peer-reviewed vendors (e.g., BenchChem) (#user-content-evidence-11)(#user-content-evidence-13).

Q. How to design a robust stability study for this compound?

Conduct accelerated degradation tests under varied conditions (pH, temperature, UV light). Monitor decomposition via LC-MS and identify degradation products using high-resolution MS/MS. Kinetic modeling (Arrhenius equation) predicts shelf life (#user-content-evidence-9)(#user-content-evidence-14).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.